molecular formula C5H11ClO B3193855 (R)-5-Chloro-2-pentanol CAS No. 76188-95-9

(R)-5-Chloro-2-pentanol

Cat. No. B3193855
CAS RN: 76188-95-9
M. Wt: 122.59 g/mol
InChI Key: FLSMMDCDBMBKCE-RXMQYKEDSA-N
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Description

(R)-5-Chloro-2-pentanol is a chiral alcohol that has been widely used in various scientific research applications. It is an important intermediate in the synthesis of many biologically active compounds and has been extensively studied for its potential biological activity.

Scientific Research Applications

(R)-5-Chloro-2-pentanol has been widely used as an intermediate in the synthesis of many biologically active compounds, including antifungal agents, antitumor agents, and chiral ligands. It has also been studied for its potential biological activity, including its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of (R)-5-Chloro-2-pentanol is not fully understood. However, it is believed to act as a chiral building block in the synthesis of biologically active compounds. It may also interact with enzymes or receptors in the body, leading to its potential biological activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and have potential antifungal activity. It has also been shown to have low toxicity levels, making it a promising compound for further research.

Advantages and Limitations for Lab Experiments

One advantage of using (R)-5-Chloro-2-pentanol in lab experiments is its easy synthesis method. It is also a chiral compound, making it useful for studying chiral interactions in biological systems. However, its potential biological activity may also pose a limitation, as it may interfere with other biological processes in the body.

Future Directions

There are many potential future directions for research on (R)-5-Chloro-2-pentanol. One possible direction is to further investigate its potential as an anti-inflammatory or antifungal agent. Additionally, its potential as a chiral building block for the synthesis of biologically active compounds could be further explored. Further studies on its mechanism of action and potential interactions with enzymes or receptors could also provide valuable insights into its biological activity.

properties

IUPAC Name

(2R)-5-chloropentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO/c1-5(7)3-2-4-6/h5,7H,2-4H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSMMDCDBMBKCE-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76188-95-9
Record name (R)-5-CHLORO-2-PENTANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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